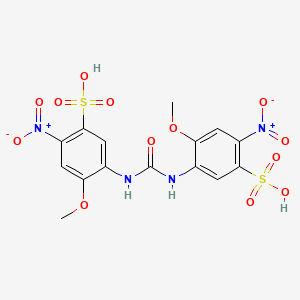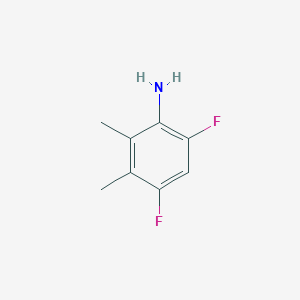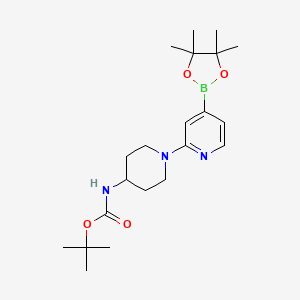![molecular formula C23H28N2O5S2 B13405593 2-[(2S)-6-[[(1S)-1-Ethoxycarbonyl-3-phenyl-propyl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;2-((2S,6R)-6-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-4-yl)acetic acid](/img/structure/B13405593.png)
2-[(2S)-6-[[(1S)-1-Ethoxycarbonyl-3-phenyl-propyl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;2-((2S,6R)-6-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Temocapril is a prodrug-type angiotensin-I converting enzyme (ACE) inhibitor primarily indicated for the treatment of hypertension and congestive heart failure . It is not approved for use in the United States but is approved in Japan and South Korea . Temocapril is administered as an inactive prodrug and is converted into its active metabolite, temocaprilat .
Preparation Methods
Temocapril is synthesized through a series of chemical reactions involving the formation of a thiazepine ring . The synthetic route typically involves the reaction of specific starting materials under controlled conditions to form the desired compound. Industrial production methods for temocapril involve high-performance thin-layer chromatography (HPTLC) for the determination and analysis of the compound in pharmaceutical formulations .
Chemical Reactions Analysis
Temocapril undergoes various chemical reactions, including hydrolysis, to convert into its active metabolite, temocaprilat . The compound is rapidly hydrolyzed at its 2-ethyl ester group to form the pharmacologically active diacid metabolite . Common reagents and conditions used in these reactions include methanol and other solvents for dissolution and dilution . The major product formed from these reactions is temocaprilat, which is a potent inhibitor of ACE .
Scientific Research Applications
Temocapril has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used in the treatment of hypertension, congestive heart failure, diabetic nephropathy, and the improvement of prognosis for coronary artery diseases, including acute myocardial infarction . Temocapril has been reported to improve endothelial dysfunction by suppressing oxidative stress and increasing adiponectin levels . It also improves renal function and decreases urinary albumin excretion in diabetics and hypertensive patients .
Mechanism of Action
Temocapril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system . The active metabolite, temocaprilat, binds to ACE and prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure . Temocapril also modulates sympathetic nervous system activity and increases prostaglandin synthesis .
Comparison with Similar Compounds
Temocapril is compared with other ACE inhibitors such as enalapril, captopril, and fosinopril . While all these compounds inhibit ACE, temocapril has a unique thiazepine ring structure and is excreted primarily through the bile and urine . Temocaprilat, the active form of temocapril, has slightly higher potency than enalaprilat in inhibiting ACE . The inhibitory potency of temocaprilat on isolated rat aorta is three times that of enalaprilat .
Properties
Molecular Formula |
C23H28N2O5S2 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[(2S)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid |
InChI |
InChI=1S/C23H28N2O5S2/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27)/t17-,18?,20-/m0/s1 |
InChI Key |
FIQOFIRCTOWDOW-DXCJPMOASA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)NC2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3 |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13405554.png)


![(1S,2S,5R,7S,9S,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-4,14-dimethyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B13405564.png)
![2-Chloro-1-{4-fluoro-2-[(1-methyl-4-piperidinyl)amino]phenyl}ethanone](/img/structure/B13405579.png)




